molecular formula C16H9Cl2N5O B009758 Quinconazole CAS No. 103970-75-8

Quinconazole

Cat. No. B009758
M. Wt: 358.2 g/mol
InChI Key: OVFHHJZHXHZIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinconazole is a chemical compound that belongs to the group of triazole fungicides. It is widely used in agriculture for the control of various fungal diseases in crops such as cereals, fruits, vegetables, and ornamentals. Quinconazole is also used in the pharmaceutical industry as an intermediate for the synthesis of other chemical compounds.

Scientific Research Applications

Quinconazole has been extensively studied for its antifungal activity and its potential use as a pharmaceutical intermediate. In agricultural research, Quinconazole has been shown to effectively control various fungal diseases in crops such as wheat, barley, rice, and maize. In addition, Quinconazole has been found to be effective against plant pathogenic fungi such as Fusarium oxysporum and Botrytis cinerea.

Mechanism Of Action

Quinconazole acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately cell death. Quinconazole also inhibits the activity of the cytochrome P450 enzymes, which are essential for the metabolism of many fungal toxins.

Biochemical And Physiological Effects

Quinconazole has been shown to have a range of biochemical and physiological effects on plants. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect plants from oxidative stress. Quinconazole has also been shown to enhance the activity of photosynthetic enzymes, leading to increased photosynthetic efficiency and improved plant growth.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Quinconazole in lab experiments is its broad-spectrum activity against a range of fungal pathogens. Quinconazole is also relatively easy to use and has a low toxicity profile. However, Quinconazole can be expensive to produce and may have limited availability in certain regions.

Future Directions

There are several potential future directions for research on Quinconazole. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its environmental impact. Another area of research is the investigation of Quinconazole's potential as a pharmaceutical intermediate, particularly for the development of new antifungal drugs. Additionally, further studies are needed to better understand the biochemical and physiological effects of Quinconazole on plants and to identify potential applications in agriculture and horticulture.

Synthesis Methods

Quinconazole can be synthesized by the condensation of 2,4-dichlorobenzonitrile with 1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield Quinconazole.

properties

CAS RN

103970-75-8

Product Name

Quinconazole

Molecular Formula

C16H9Cl2N5O

Molecular Weight

358.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)quinazolin-4-one

InChI

InChI=1S/C16H9Cl2N5O/c17-10-5-6-14(12(18)7-10)23-15(24)11-3-1-2-4-13(11)21-16(23)22-9-19-8-20-22/h1-9H

InChI Key

OVFHHJZHXHZIHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Other CAS RN

103970-75-8

synonyms

Quinconazole

Origin of Product

United States

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